molecular formula C21H18N6O B2823539 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207036-45-0

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2823539
CAS No.: 1207036-45-0
M. Wt: 370.416
InChI Key: NSPDYILSDAOJQZ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an oxadiazole ring

Mechanism of Action

Target of Action

The primary target of these compounds is the Ghrelin O-acyl Transferase (GOAT) . GOAT is an enzyme that plays a crucial role in the acylation of ghrelin, a hormone that regulates hunger and energy homeostasis. By binding to and modulating the activity of GOAT, these compounds can influence metabolic processes .

Mode of Action

These compounds bind to GOAT and modulate its activity

Biochemical Pathways

The modulation of GOAT activity by these compounds affects the ghrelin pathway. Ghrelin is a hormone that stimulates hunger and plays a role in energy homeostasis. By modulating the activity of GOAT, these compounds can influence the levels of active ghrelin in the body, thereby affecting metabolic processes .

Result of Action

The modulation of GOAT activity by these compounds can lead to changes in the levels of active ghrelin in the body. This can result in alterations in hunger signals and energy homeostasis. The exact molecular and cellular effects of these compounds’ action are still under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a tool compound to study various biological processes, particularly those involving its target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine
  • 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine

Uniqueness

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-6-8-18(9-7-15)27-20(17-5-3-11-23-14-17)19(25-26-27)21(28)24-13-16-4-2-10-22-12-16/h2-12,14H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPDYILSDAOJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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